

A Comparative Guide to the Structural Landscape of Aminopyridine Carboxylate Derivatives

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Compound of Interest

Compound Name: *Methyl 3-aminopyridine-4-carboxylate*

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Disclaimer: The X-ray crystal structure for the specific compound, **Methyl 3-aminopyridine-4-carboxylate**, is not publicly available in crystallographic databases as of the date of this publication. This guide provides a comparative analysis of the crystal structures of closely related aminopyridine and pyridine carboxylate derivatives to offer insights into the potential structural features of the target molecule and its analogues.

Introduction

Methyl 3-aminopyridine-4-carboxylate and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile biological activities associated with the aminopyridine scaffold.^{[1][2][3][4]} The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships, designing novel therapeutic agents, and developing new materials with tailored properties. This guide presents a comparative overview of the crystallographic data for structurally related compounds to infer the potential solid-state conformation and intermolecular interactions of **Methyl 3-aminopyridine-4-carboxylate** derivatives.

Comparative Analysis of Crystal Structures

In the absence of a crystal structure for **Methyl 3-aminopyridine-4-carboxylate**, we can draw valuable comparisons from the structures of metal complexes involving 3-aminopyridine and various substituted pyridine carboxylate esters. These related structures provide a basis for understanding the likely conformation of the pyridine ring, the orientation of the amino and carboxylate substituents, and the potential for hydrogen bonding and other intermolecular interactions.

Table 1: Crystallographic Data for Selected 3-Aminopyridine Metal Complexes

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
[Cd(3-AP) ₂ Zn(μ ₄ -CN) ₄] _n	C ₁₄ H ₁₁ N ₆ Zn ₆	Monoclinic	C2/c	-	-	-	-	-	-	[5]
[Cd(3-AP) ₂ Cd(μ ₄ -CN) ₄] _n	C ₁₄ H ₁₁ N ₆ Cd ₂	Monoclinic	C2/c	-	-	-	-	-	-	[5]
[Fe(ApH)Br(μ-Br)] ₂	C ₃₀ H ₄₃ Br ₂ F ₃ N ₂	Monoclinic	C2/c	25.57 50(5)	10.51 50(5)	18.96 10(8)	90	97.89 2(5)	90	[6]
[Co(3-aminopy) ₃ (N ₃) ₃]	C ₁₅ H ₁₁ N ₁₂ Co ₃	Orthorhombic	Pnma	-	-	-	-	-	-	[7]

Note: '-' indicates data not specified in the provided search results.

Table 2: Crystallographic Data for Selected Substituted Pyridine Carboxylate Derivatives

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
Ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate	C ₂₀ H ₁₅ BrClNO ₂	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	-	-	-	-	-	-	[8]
Ethyl 4-(4-chlorophenyl)-6-phenyl-2-(1-piperidinyl)-3-pyridinecarboxylate	C ₂₄ H ₂₃ ClN ₂ O ₃	Triclinic	P1	-	-	-	-	-	-	[8]

(ox) _o .										
5(2-	C ₁₄ H ₁	Mono	P2 ₁ /c	-	-	-	-	-	-	[9]
CNpy	_o N ₄ O ₄	clinic								
)										
(adp)										
(4-	C ₁₈ H ₁	Triclin	P1	-	-	-	-	-	-	[9]
CNpy	₈ N ₄ O ₄	ic								
) ₂										

Note: '-' indicates data not specified in the provided search results.

From the available data on related structures, it is observed that the pyridine ring in these derivatives is typically planar. The substituents, however, can adopt various conformations. In metal complexes, the 3-aminopyridine ligand often coordinates to the metal center through the pyridine nitrogen atom. The amino group can participate in hydrogen bonding, which plays a significant role in stabilizing the crystal packing.[5][6][7] For pyridine carboxylate derivatives, the orientation of the ester group relative to the pyridine ring is a key conformational feature, often influenced by steric and electronic effects of other substituents and by intermolecular interactions.[8]

Experimental Protocols

General Synthesis of Methyl Aminopyridine Carboxylates:

The synthesis of methyl aminopyridine carboxylates can be achieved through various synthetic routes. A common approach involves the multi-step conversion of a suitable pyridine derivative. For instance, a substituted pyridine can be halogenated, followed by a nucleophilic substitution with an amine, and subsequent carbonylation and esterification.[10] Another method involves the ring transformation of other heterocyclic systems.[11]

- **Step 1: Starting Material Selection:** A commercially available or synthesized substituted pyridine is chosen as the starting material.
- **Step 2: Introduction of Functional Groups:** The amino and carboxylate groups (or their precursors) are introduced onto the pyridine ring through a series of chemical reactions. This

may involve nitration followed by reduction to an amino group, and oxidation of a methyl group to a carboxylic acid followed by esterification.

- Step 3: Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the pure methyl aminopyridine carboxylate derivative.
- Step 4: Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

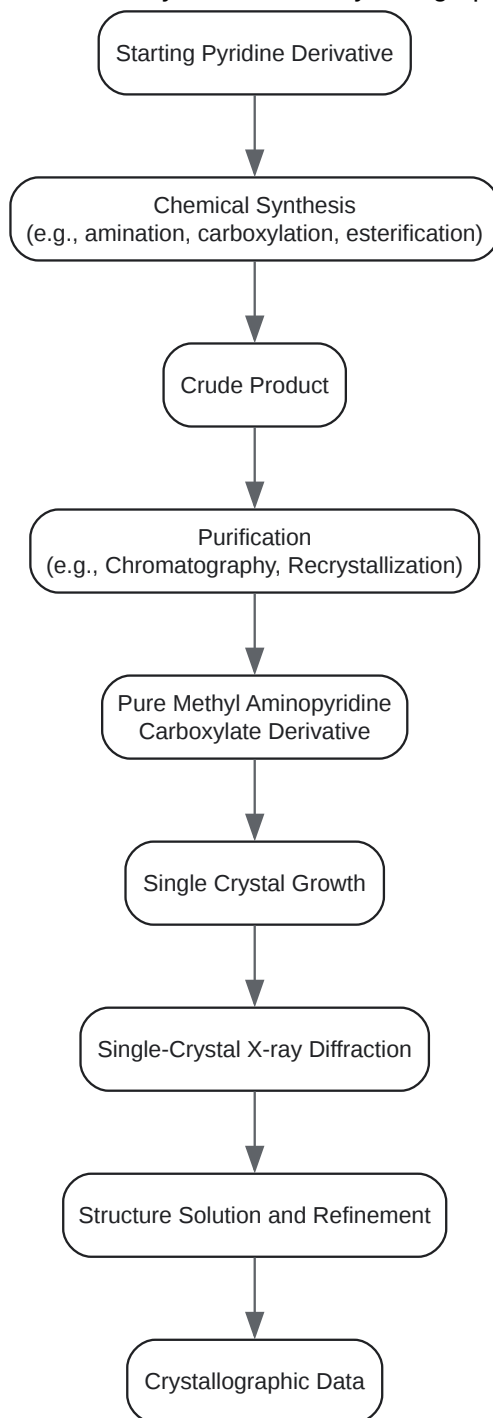
Single-Crystal X-ray Diffraction:

- A suitable single crystal is mounted on a goniometer.
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).
- The collected data are processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.

Visualizations

Caption: Molecular structure of **Methyl 3-aminopyridine-4-carboxylate**.

General Workflow for Synthesis and Crystallographic Analysis

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Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of aminopyridine carboxylate derivatives.

Biological Activity and Alternative Compounds

Aminopyridine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.^{[1][4]} For example, various aminopyridine derivatives have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains. The specific biological activity is highly dependent on the substitution pattern on the pyridine ring.

Alternative heterocyclic scaffolds, such as pyrimidines and pyrazines, are also extensively studied for similar biological activities.^[12] A comparative analysis of the biological data for these different classes of compounds can provide valuable insights for the design of new and more potent therapeutic agents.

Table 3: Comparative Biological Activities of Selected Heterocyclic Compounds

Compound Class	Example Compound	Biological Activity	Target/Mechanism	Ref.
Aminopyridines	2-aminopyridine derivatives	Antibacterial, Antifungal	Varies with substitution	^[13]
Aminopyridines	4-Aminopyridine (Fampridine)	K ⁺ channel blocker	Improves nerve conduction	^[2]
Pyrimidines	Novel pyrimidine derivatives	Anti-inflammatory	-	^[1]
Pyrazines	Methyl 4-aminopyrazine-2-carboxylate	Potential antibacterial, antiviral	Intermediate for drug synthesis	^[12]

Note: '-' indicates data not specified in the provided search results.

Conclusion

While the definitive X-ray crystal structure of **Methyl 3-aminopyridine-4-carboxylate** remains to be determined, this guide provides a valuable comparative analysis of structurally related compounds. The data presented for 3-aminopyridine metal complexes and substituted pyridine carboxylate derivatives offer a foundation for predicting the molecular conformation and intermolecular interactions of the title compound and its analogues. The synthetic protocols and comparative biological data further enrich the understanding of this important class of molecules, providing a useful resource for researchers in the field of drug discovery and materials science. Future work should focus on obtaining single crystals of **Methyl 3-aminopyridine-4-carboxylate** and its derivatives to provide direct experimental evidence of their three-dimensional structures.

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